Ethyl 4-(prop-2-en-1-yloxy)benzoate
Overview
Description
Ethyl 4-(prop-2-en-1-yloxy)benzoate is a chemical compound with the molecular formula C12H14O3 . It belongs to the class of benzoate esters.
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(prop-2-en-1-yloxy)benzoate are not detailed in the available resources, similar compounds have been used for UV light-induced covalent modification of biological targets .Physical And Chemical Properties Analysis
Ethyl 4-(prop-2-en-1-yloxy)benzoate has a molecular weight of 206.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
-
Crystal and Molecular Structure Studies
- Field : Crystallography and Molecular Structure Studies .
- Application : The compound is used in the study of crystal and molecular structures .
- Method : The structures of the compounds are confirmed by single crystal X-ray diffraction data .
- Results : The studies revealed the crystal and molecular structures of the compounds, providing valuable insights into their physical and chemical properties .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology .
- Application : Indole derivatives, which may include similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate”, have been found to possess various biological activities .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Synthesis of Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Siloxane-based Side-chain Liquid Crystal Elastomers
- Field : Polymer Chemistry .
- Application : The compound is used in the synthesis of siloxane-based side-chain liquid crystal elastomers .
- Method : The elastomers were synthesized using mesogenic monomer allyl 4- ( (4- (decyloxy)benzoyl)oxy)benzoate having different cross-linkers (CLs) through a hydrosilylation reaction .
- Results : The elastomers containing an alkyl- and azo-based CLs displayed better properties compared to the other two having a phenyl- and biphenyl-based CL respectively .
-
Isophthalates, Terephthalates and Trimellitates
- Field : Environmental Chemistry .
- Application : These compounds, which may include similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate”, are being studied for their potential environmental impact .
- Method : The study involves the assessment of regulatory needs and potential risks associated with these compounds .
- Results : The study concluded that there is a need for (further) EU regulatory risk management – restriction combined with authorisation for potential mutagenicity, toxicity to reproduction, endocrine disrupting properties and potential PBT/vPvB, and potential for release/ exposure of some of the substances in the group .
-
Chemical Probe Synthesis
- Field : Biochemistry .
- Application : Similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate” are used for chemical probe synthesis .
- Method : The synthesis involves the use of a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
- Results : The successful synthesis of the chemical probe was achieved .
-
Chemical Probe Synthesis
- Field : Biochemistry .
- Application : Similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate” are used for chemical probe synthesis .
- Method : The synthesis involves the use of a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
- Results : The successful synthesis of the chemical probe was achieved .
-
Environmental Impact Study
- Field : Environmental Chemistry .
- Application : These compounds, which may include similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate”, are being studied for their potential environmental impact .
- Method : The study involves the assessment of regulatory needs and potential risks associated with these compounds .
- Results : The study concluded that there is a need for (further) EU regulatory risk management – restriction combined with authorisation for potential mutagenicity, toxicity to reproduction, endocrine disrupting properties and potential PBT/vPvB, and potential for release/ exposure of some of the substances in the group .
-
Siloxane-based Side-chain Liquid Crystal Elastomers
- Field : Polymer Chemistry .
- Application : The compound is used in the synthesis of siloxane-based side-chain liquid crystal elastomers .
- Method : The elastomers were synthesized using mesogenic monomer allyl 4- ( (4- (decyloxy)benzoyl)oxy)benzoate having different cross-linkers (CLs) through a hydrosilylation reaction .
- Results : The elastomers containing an alkyl- and azo-based CLs displayed better properties compared to the other two having a phenyl- and biphenyl-based CL respectively .
properties
IUPAC Name |
ethyl 4-prop-2-enoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYWHQPVJCXFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280994 | |
Record name | ethyl 4-allyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(prop-2-en-1-yloxy)benzoate | |
CAS RN |
5443-37-8 | |
Record name | 5443-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-allyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.